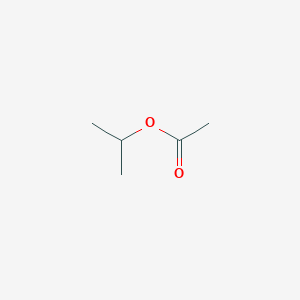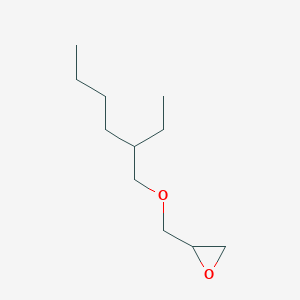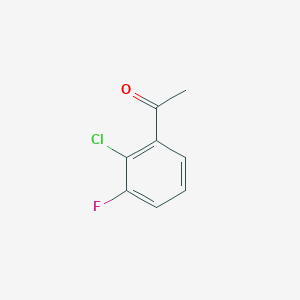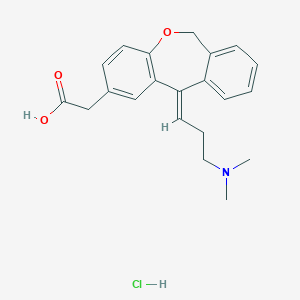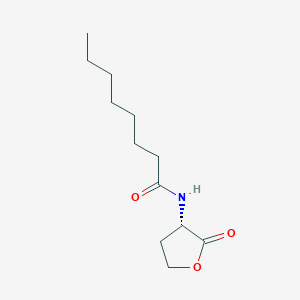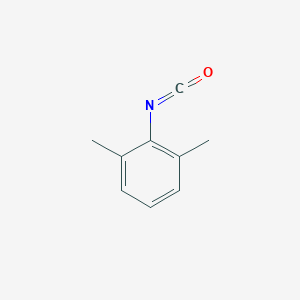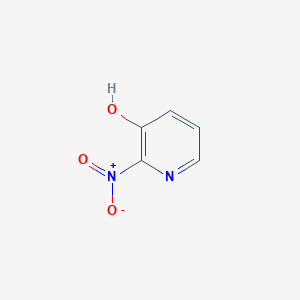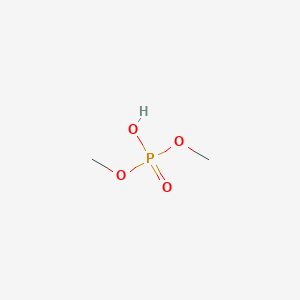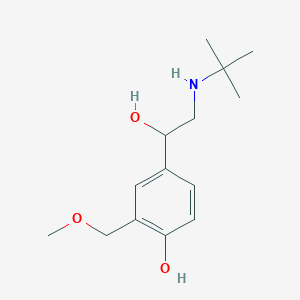
4-(2-(叔丁基氨基)-1-羟乙基)-2-(甲氧基甲基)苯酚
描述
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a phenolic structure with a tert-butylamino group and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
Chemistry
In chemistry, 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is used as a building block for synthesizing more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic structure and functional groups.
Medicine
Medically, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials where phenolic compounds are required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol typically involves multiple steps:
Starting Material: The synthesis often begins with a phenolic compound that has a methoxymethyl group.
Introduction of tert-Butylamino Group: This step involves the reaction of the phenolic compound with tert-butylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Hydroxyethyl Group Addition: The final step involves the addition of a hydroxyethyl group, which can be achieved through various methods such as alkylation or hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in batches with precise control over reaction conditions.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol can undergo several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.
Substitution: Various substitution reactions can occur, particularly at the phenolic hydroxyl group or the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler alkyl derivatives.
作用机制
The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol involves its interaction with various molecular targets:
Enzymes: It may inhibit or activate specific enzymes depending on its structure and functional groups.
Receptors: The compound can bind to certain receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(2-(tert-Butylamino)-1-hydroxyethyl)phenol: Lacks the methoxymethyl group.
4-(2-Amino-1-hydroxyethyl)-2-(methoxymethyl)phenol: Lacks the tert-butyl group.
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol: Has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of both the tert-butylamino group and the methoxymethyl group in 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
This detailed overview covers the essential aspects of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYDXHUMBDRXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18910-70-8 | |
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


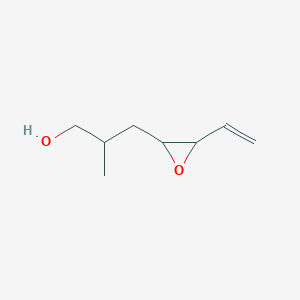
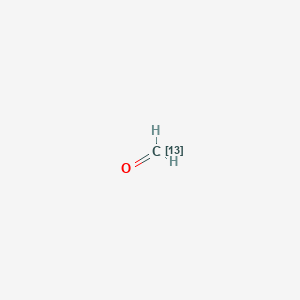
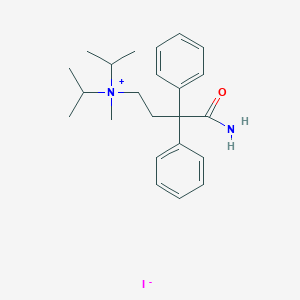
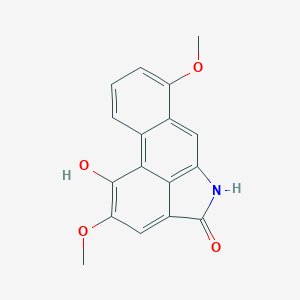
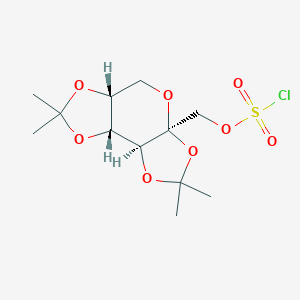
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
